4-Tert-butyl-1-vinylcyclohexanol

Description

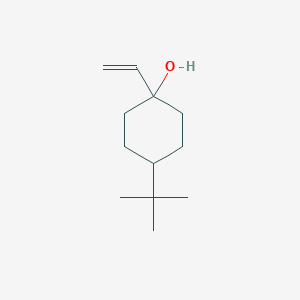

4-Tert-butyl-1-vinylcyclohexanol is a cyclohexanol derivative featuring a bulky tert-butyl group at the 4-position and a reactive vinyl group at the 1-position. Its molecular formula is C₁₂H₂₀O, with a molecular weight of 180.29 g/mol.

Properties

Molecular Formula |

C12H22O |

|---|---|

Molecular Weight |

182.30 g/mol |

IUPAC Name |

4-tert-butyl-1-ethenylcyclohexan-1-ol |

InChI |

InChI=1S/C12H22O/c1-5-12(13)8-6-10(7-9-12)11(2,3)4/h5,10,13H,1,6-9H2,2-4H3 |

InChI Key |

MRQOFONRJWNYSR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)(C=C)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

4-Tert-butylcyclohexanol

- Molecular Formula : C₁₀H₂₀O

- Molecular Weight : 156.27 g/mol

- Substituents : tert-butyl (-C(CH₃)₃) and hydroxyl (-OH) groups.

- Key Properties :

- Exists as a mixture of cis and trans isomers due to steric effects of the tert-butyl group .

- Boiling point: ~250°C (estimated); used in fragrances and as an intermediate in organic synthesis .

- Safety: Classified with risk statements R23/25 (toxic if inhaled or swallowed) and R50/53 (toxic to aquatic life) .

Comparison: The absence of the vinyl group in 4-tert-butylcyclohexanol reduces its reactivity toward addition or polymerization. Its primary applications lie in industrial intermediates, whereas 4-Tert-butyl-1-vinylcyclohexanol’s vinyl group expands its utility in polymer chemistry or cross-coupling reactions.

4-Tert-butyl-1-vinylcyclohex-1-ene

- Molecular Formula : C₁₂H₁₈

- Molecular Weight : 162.27 g/mol

- Substituents : tert-butyl and vinyl groups.

- Key Properties: Synthesized via dehydration of this compound or directly from 4-tert-butylcyclohexanone using vinyl Grignard reagents . Non-polar, with applications as a precursor for alkene functionalization (e.g., epoxidation or hydrohalogenation).

Comparison :

The absence of the hydroxyl group in this compound lowers its polarity and eliminates hydrogen-bonding capability. This makes 4-Tert-butyl-1-vinylcyclohex-1-ene more suitable for hydrophobic matrices, whereas the alcohol derivative is better suited for polar reaction environments.

(4-Tert-butylcyclohexyl)methanol

- Molecular Formula : C₁₁H₂₂O

- Molecular Weight : 170.29 g/mol

- Substituents : tert-butyl and hydroxymethyl (-CH₂OH) groups.

- Key Properties :

Comparison: The hydroxymethyl group in this compound offers different reactivity compared to the vinyl group in this compound. While both compounds have hydroxyl groups, the vinyl substituent provides π-bond conjugation, enabling radical or electrophilic additions.

Data Table: Comparative Analysis

Research Findings and Implications

- Steric and Electronic Effects : The tert-butyl group in all compounds imposes significant steric hindrance, favoring equatorial conformations in cyclohexane rings. This effect is critical in determining reaction pathways and selectivity .

- Reactivity of Vinyl vs. Hydroxyl Groups: The vinyl group in this compound enables unique reactivity, such as participation in Diels-Alder reactions or radical polymerizations, which are absent in hydroxyl- or hydroxymethyl-substituted analogs .

- Safety and Handling: Compounds like 4-tert-butylcyclohexanol require careful handling due to toxicity (R23/25), whereas vinyl derivatives may pose flammability risks .

Notes

Data Limitations: Direct studies on this compound are sparse; properties are inferred from analogous compounds.

Synthesis Gaps: The synthesis pathway for this compound is hypothesized based on Grignard chemistry but requires experimental validation .

Safety Considerations : Hazards for the vinyl derivative may include flammability (due to the vinyl group) and toxicity, warranting further risk assessment.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.